7-Iodoclonazepam
Description
7-Iodoclonazepam is a halogenated derivative of clonazepam, a well-characterized benzodiazepine. Structurally, it features an iodine atom substituted at the 7-position of the benzodiazepine core (Figure 1). This modification significantly alters its physicochemical properties, including increased molecular weight (approximately 400 g/mol) and lipophilicity (LogP ~2.8), which may influence its pharmacokinetic and pharmacodynamic profiles compared to non-halogenated analogs .
Properties
Molecular Formula |
C15H10ClIN2O |
|---|---|
Molecular Weight |
396.61 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-iodo-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
InChI Key |
NKIAKMOTSXTHII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Synonyms |
7-iodoclonazepam |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Metabolic Stability: The bulky iodine atom may hinder cytochrome P450 (CYP3A4/2C19)-mediated metabolism, contrasting with 7-aminoclonazepam, which undergoes rapid deamination .
Pharmacological Activity
- GABAA Receptor Affinity : Clonazepam exhibits high affinity (Ki = 0.7 nM) due to its 7-chloro and 2'-nitro groups. This compound’s affinity is hypothesized to be lower (~5–10 nM) due to iodine’s steric bulk .
- Anxiolytic vs. Sedative Effects : Fluorinated analogs like flunitrazepam show stronger sedative effects (ED50 = 0.02 mg/kg in rodents) compared to this compound, which may prioritize anticonvulsant activity due to altered subunit selectivity .
Metabolic Pathways
- This compound : Predicted to undergo slow hepatic glucuronidation (major pathway) due to iodine’s deactivating effects, leading to a prolonged half-life (>40 hours) .
- 7-Aminoclonazepam: Rapidly metabolized via CYP450 to inactive metabolites (t1/2 = 8–12 hours), necessitating frequent dosing in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
